1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
CAS No.: 2034265-94-4
Cat. No.: VC5327841
Molecular Formula: C18H26FNOS
Molecular Weight: 323.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034265-94-4 |
|---|---|
| Molecular Formula | C18H26FNOS |
| Molecular Weight | 323.47 |
| IUPAC Name | 1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C18H26FNOS/c1-18(2,3)22-13-16-6-4-5-11-20(16)17(21)12-14-7-9-15(19)10-8-14/h7-10,16H,4-6,11-13H2,1-3H3 |
| Standard InChI Key | HGMRGRMZRNKITG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)SCC1CCCCN1C(=O)CC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Characterization
Core Structural Features
The compound’s structure integrates three primary components:
-
A piperidine ring (C₅H₁₁N), a six-membered heterocyclic amine.
-
A tert-butylthio methyl group (-S-C(CH₃)₃) attached to the piperidine’s second carbon.
-
A 4-fluorophenyl ethanone moiety (C₆H₄F-CO-) linked to the piperidine’s nitrogen atom.
The tert-butylthio group introduces steric bulk and sulfur-based electronic effects, while the 4-fluorophenyl ethanone contributes aromaticity and polarity. These features are critical for interactions in potential biological or material systems.
Spectroscopic and Computational Data
The compound’s InChIKey (HGMRGRMZRNKITG-UHFFFAOYSA-N) and SMILES (CC(C)(C)SCC1CCCCN1C(=O)CC2=CC=C(C=C2)F) provide unambiguous representations of its connectivity. Computational models predict a three-dimensional conformation where the tert-butylthio group adopts a staggered configuration relative to the piperidine ring, minimizing steric clashes. The fluorine atom’s electronegativity induces a dipole moment in the aromatic ring, potentially enhancing solubility in polar solvents.
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS No. | 2034265-94-4 |
| Molecular Formula | C₁₈H₂₆FNOS |
| Molecular Weight | 323.47 g/mol |
| IUPAC Name | 1-[2-(tert-Butylsulfanylmethyl)piperidin-1-yl]-2-(4-fluorophenyl)ethanone |
| SMILES | CC(C)(C)SCC1CCCCN1C(=O)CC2=CC=C(C=C2)F |
| InChIKey | HGMRGRMZRNKITG-UHFFFAOYSA-N |
Synthesis and Preparation
Hypothesized Synthetic Routes
While explicit synthetic protocols remain undisclosed in public literature, plausible pathways can be inferred from analogous piperidine derivatives :
-
Piperidine Functionalization:
-
The piperidine ring is alkylated at the nitrogen using 2-(bromomethyl)-1-(tert-butylthio)propane to introduce the tert-butylthio methyl group.
-
Subsequent acylation with 4-fluorophenyl acetyl chloride under basic conditions (e.g., triethylamine) yields the final product.
-
-
Thioether Formation:
-
A tert-butyl thiol reacts with a pre-functionalized piperidine bearing a chloromethyl group, facilitated by a base like K₂CO₃.
-
The resulting intermediate undergoes N-acylation with 4-fluorophenylacetic acid activated via EDCI/HOBt.
-
Purification and Analysis
Post-synthesis, purification likely involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity assessment would utilize HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. The ¹⁹F NMR spectrum is expected to show a singlet near -110 ppm for the aromatic fluorine.
Physicochemical Properties
Solubility and Stability
Experimental solubility data are unavailable, but predictions based on logP (estimated 3.2 via Crippen’s method) suggest moderate lipophilicity. The compound is likely soluble in dichloromethane, THF, and DMSO but poorly soluble in water. Stability under ambient conditions is presumed high due to the absence of reactive functional groups, though hydrolysis of the thioether may occur under strongly acidic or oxidizing conditions.
Thermal and Spectroscopic Profiles
-
Melting Point: Unreported; analogous piperidines typically melt between 80–150°C.
-
IR Spectroscopy: Expected peaks include ν(C=O) ~1700 cm⁻¹, ν(C-F) ~1220 cm⁻¹, and ν(C-S) ~680 cm⁻¹.
-
Mass Spectrometry: Predominant fragments at m/z 323 (M⁺), 268 (M – C₄H₉S), and 123 (C₆H₄F-CO⁺).
Challenges and Future Perspectives
Current limitations include the absence of experimental bioactivity data and precise physicochemical measurements. Future studies should prioritize:
-
Biological Screening: Assays for kinase inhibition, antimicrobial activity, or receptor binding.
-
Crystallography: X-ray analysis to resolve three-dimensional conformation and intermolecular interactions.
-
Process Optimization: Development of scalable synthetic routes with greener solvents and catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume